molecular formula C10H16O4S B12222258 Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide CAS No. 25737-72-8

Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide

Cat. No.: B12222258
CAS No.: 25737-72-8
M. Wt: 232.30 g/mol
InChI Key: KDHWGEZUFBKRRL-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide is a chemical compound with the molecular formula C10H16O4S and a molecular weight of 232.29700 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of two propenyloxy groups and a sulfone group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with propenyl alcohol in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenyloxy groups can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide can be compared with other similar compounds such as:

    Thiophene, tetrahydro-3,4-bis(2-hydroxyethyl)-, 1,1-dioxide: This compound has hydroxyethyl groups instead of propenyloxy groups, leading to different chemical and biological properties.

    Thiophene, tetrahydro-3,4-bis(2-methoxyethyl)-, 1,1-dioxide: The presence of methoxyethyl groups results in different reactivity and applications.

    Thiophene, tetrahydro-3,4-bis(2-ethoxyethyl)-, 1,1-dioxide:

This compound stands out due to its unique combination of propenyloxy and sulfone groups, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

25737-72-8

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

3,4-bis(prop-2-enoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C10H16O4S/c1-3-5-13-9-7-15(11,12)8-10(9)14-6-4-2/h3-4,9-10H,1-2,5-8H2

InChI Key

KDHWGEZUFBKRRL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CS(=O)(=O)CC1OCC=C

Origin of Product

United States

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